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Compound of Interest

Compound Name: Thiazole, 5-methyl-4-phenyl-

CAS No.: 1826-18-2

Cat. No.: B156318

Get Quote

Physicochemical Profile, Synthetic Pathways, and Medicinal Utility

Executive Summary
5-Methyl-4-phenylthiazole (CAS 1826-18-2) represents a critical heteroaromatic scaffold in

modern drug discovery, serving as a bioisostere for pyridine and imidazole moieties in kinase

inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its isomer 4-methyl-5-

phenylthiazole, this specific regioisomer offers a unique steric and electronic profile due to the

positioning of the lipophilic phenyl group at C4 and the electron-donating methyl group at C5.

This guide provides a comprehensive technical analysis of its properties, a validated Hantzsch

synthesis protocol, and a strategic map of its reactivity for downstream functionalization.

Part 1: Structural & Physicochemical
Characterization[1]
The physicochemical behavior of 5-methyl-4-phenylthiazole is governed by the electron-

deficient nature of the thiazole ring, modulated by the conjugation of the C4-phenyl ring and the

hyperconjugative donation of the C5-methyl group.
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Property Data Notes

IUPAC Name 5-Methyl-4-phenyl-1,3-thiazole

CAS Number 1826-18-2
Distinct from 4-methyl isomer

(19968-61-7)

Molecular Formula C₁₀H₉NS

Molecular Weight 175.25 g/mol

Physical State Viscous Oil / Low-melting Solid
Tendency to supercool;

crystallizes upon high purity.[1]

LogP (Predicted) ~3.0

Highly lipophilic; requires

organic co-solvents (DMSO,

DCM).

pKa (Conjugate Acid) ~2.5 - 3.0
Weak base; protonation occurs

at N3.

Solubility DCM, THF, DMSO, Ethanol Insoluble in water.

Spectral Fingerprint (¹H-NMR)
The proton NMR spectrum is diagnostic for confirming regiochemistry, particularly the distinct

chemical shift of the C2-proton.

C2-H: δ 8.70 – 8.90 ppm (Singlet). This proton is highly deshielded due to the adjacent

nitrogen and sulfur atoms.

Phenyl-H: δ 7.30 – 7.65 ppm (Multiplet, 5H).

C5-CH₃: δ 2.40 – 2.55 ppm (Singlet). The shift is slightly downfield compared to a standard

benzylic methyl due to the electron-withdrawing nature of the thiazole ring.
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The most robust and regioselective route to 5-methyl-4-phenylthiazole is the Hantzsch Thiazole

Synthesis. This method utilizes the condensation of an α-haloketone with a thioamide.

Retrosynthetic Logic
To achieve the 4-phenyl-5-methyl substitution pattern, the carbonyl carbon of the α-haloketone

precursor must bear the phenyl ring, while the alpha-carbon bears the methyl group.

Precursor A (Electrophile): 2-Bromo-1-phenylpropan-1-one (α-Bromopropiophenone).

Precursor B (Nucleophile): Thioformamide (or Formamide + P₂S₅ in situ).

Validated Protocol
Note: Thioformamide is unstable; this protocol uses an in-situ generation method or a stable

surrogate like formamidine disulfide if applicable, but the direct Hantzsch is described below.

Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-phenylpropan-1-one (1.0

equiv) in absolute ethanol (0.5 M concentration).

Thioamide Addition: Add Thioformamide (1.1 equiv). Alternatively, use thiourea to generate

the 2-aminothiazole, followed by diazotization/dediazoniation if the 2-unsubstituted parent is

difficult to access directly.

Cyclization: Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) will

show the consumption of the bromoketone.

Workup: Cool to room temperature. Neutralize the hydrobromide salt formed with saturated

NaHCO₃ solution.

Extraction: Extract with Dichloromethane (3x). Wash combined organics with brine, dry over

MgSO₄, and concentrate.[2]

Purification: Flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) yields the

target thiazole.
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Mechanistic Visualization
The following diagram illustrates the condensation, cyclization, and dehydration steps that

ensure regiospecificity.

Reagents:
2-Bromo-1-phenylpropan-1-one

+ Thioformamide

Step 1: S-Alkylation
(Nucleophilic Attack)

 SN2 Intermediate:
Imine Formation

Step 2: Cyclization
(N-Attack on Carbonyl)

 Intramolecular Step 3: Dehydration
(- H2O)

 Aromatization Product:
5-Methyl-4-phenylthiazole

Click to download full resolution via product page

Caption: Mechanistic flow of the Hantzsch synthesis ensuring 4-phenyl-5-methyl

regiochemistry.

Part 3: Reactivity Profile & Functionalization
The chemical utility of 5-methyl-4-phenylthiazole lies in its ability to undergo selective

functionalization, primarily at the C2 position.

C2-Lithiation (The "Gateway" Reaction)
The C2 proton is the most acidic site (pKa ~29) due to the inductive effect of the adjacent

Nitrogen and Sulfur.

Reagent:n-Butyllithium (n-BuLi) or LDA.

Conditions: THF, -78°C, inert atmosphere (Ar/N₂).

Outcome: Formation of the 2-lithio-5-methyl-4-phenylthiazole species.

Application: This lithiated species acts as a potent nucleophile, reacting with:

Aldehydes/Ketones → Secondary/Tertiary alcohols.

CO₂ → Thiazole-2-carboxylic acid.

Halogens (I₂) → 2-Iodo-5-methyl-4-phenylthiazole (precursor for Suzuki coupling).
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Electrophilic Aromatic Substitution (EAS)
The thiazole ring is electron-deficient, making EAS difficult. However, the presence of the

electron-donating Methyl at C5 and Phenyl at C4 modulates this.

Nitration: Occurs preferentially on the phenyl ring (para-position) rather than the thiazole

ring, as the thiazole nitrogen protonates in acidic media, deactivating the heterocyclic ring

further.

Reactivity Map

5-Methyl-4-phenylthiazole
(Core)

1. n-BuLi, -78°C
2. Electrophile (E+)

 Deprotonation 

mCPBA or H2O2

 N-Oxidation 

NBS, AIBN
(Radical Bromination)

 Benzylic Subst. 

C2-Functionalized
(C2-E)

N-Oxide
(Metabolite/Intermediate)

5-(Bromomethyl)-
4-phenylthiazole
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Caption: Divergent synthetic utility of the 5-methyl-4-phenylthiazole scaffold.

Part 4: Medicinal Chemistry Applications
In drug design, 5-methyl-4-phenylthiazole is often utilized as a lipophilic linker or a scaffold

constraint.

CYP51 Inhibitors: The thiazole nitrogen can coordinate with the heme iron of fungal CYP51,

similar to azole antifungals. The 4-phenyl group fills the hydrophobic pocket of the enzyme.

Tubulin Polymerization Inhibitors: Derivatives where the C2 position is substituted with

hydrazines or amides have shown potent anticancer activity (IC50 values in the low
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micromolar range against A549 cell lines).

Bioisosterism: It serves as a non-classical bioisostere for 1,2,4-triazoles and pyridines,

offering altered metabolic stability (t1/2) and solubility profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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